molecular formula C14H20F4N2O4 B4035765 2,2,3,3-tetrafluoro-N,N'-bis(tetrahydro-2-furanylmethyl)succinamide

2,2,3,3-tetrafluoro-N,N'-bis(tetrahydro-2-furanylmethyl)succinamide

Cat. No.: B4035765
M. Wt: 356.31 g/mol
InChI Key: NLBADXVGXHHXRI-UHFFFAOYSA-N
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Description

2,2,3,3-tetrafluoro-N,N'-bis(tetrahydro-2-furanylmethyl)succinamide is a useful research compound. Its molecular formula is C14H20F4N2O4 and its molecular weight is 356.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.13591977 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

X-ray Characterization and Theoretical Study : A study by Grudova et al. (2020) involved the synthesis, X-ray characterization, and Hirshfeld surface analysis of tetrahydro-diepoxybenzo[de]isoquinoline derivatives. The research focused on the importance of F⋯O interactions, showcasing the utility of fluorinated compounds in studying molecular interactions and designing materials with desired properties (Grudova et al., 2020).

Fluorinated Metal-organic Frameworks

Synergistic Interactions of Ligand Isomerism and Counteranions : Zhang et al. (2014) reported the creation of fluorinated metal-organic frameworks using a fluorinated bis(triazole) ligand. These frameworks exhibit various supramolecular architectures and show promising antibacterial activities. This study highlights the potential of fluorinated compounds in constructing advanced materials with functional properties (Zhang et al., 2014).

Electrophilic Fluorination

Recent Highlights in Electrophilic Fluorination : Singh and Shreeve (2004) reviewed the use of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) for electrophilic fluorination. This reagent has been employed in a wide array of synthetic applications, demonstrating the importance of fluorinated reagents in introducing fluorine atoms into organic molecules, thereby modifying their chemical properties for various applications (Singh & Shreeve, 2004).

Polymer Science

Synthesis and Characterization of Fluorinated Polyimides : Tao et al. (2009) synthesized highly fluorinated polyimides with great solubility, thermal stability, and outstanding mechanical properties. These materials exhibited low dielectric constants and high optical transparency, making them suitable for applications in electronics and optoelectronics (Tao et al., 2009).

Properties

IUPAC Name

2,2,3,3-tetrafluoro-N,N'-bis(oxolan-2-ylmethyl)butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F4N2O4/c15-13(16,11(21)19-7-9-3-1-5-23-9)14(17,18)12(22)20-8-10-4-2-6-24-10/h9-10H,1-8H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBADXVGXHHXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(C(C(=O)NCC2CCCO2)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.